Ethyl 4-methyl-3-nitrobenzoate structure and synthesis
Ethyl 4-methyl-3-nitrobenzoate structure and synthesis
The following technical guide details the structural analysis, synthetic optimization, and application of Ethyl 4-methyl-3-nitrobenzoate (CAS: 19013-15-1).
Structural Analysis, Synthetic Optimization, and Process Safety
Executive Summary
Ethyl 4-methyl-3-nitrobenzoate (
Part 1: Structural Characterization & Properties
The molecule is defined by the synergy between the methyl and ethyl ester substituents on the benzene ring. The steric and electronic environment dictates its reactivity profile.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | Ethyl 4-methyl-3-nitrobenzoate | |
| CAS Number | 19013-15-1 | |
| Molecular Weight | 209.20 g/mol | |
| Appearance | Pale yellow crystalline solid or oil | Low melting point solid |
| Melting Point | ~40–45 °C (predicted) | Lower than the acid analog (178°C) |
| Solubility | Soluble in EtOH, EtOAc, DCM; Insoluble in | Lipophilic ester character |
Spectroscopic Signature (NMR)
Identification relies on the distinct splitting pattern of the aromatic protons and the deshielding effect of the nitro group.
-
NMR (400 MHz,
):-
8.58 (d, J=1.8 Hz, 1H, H-2 ): Most deshielded due to flanking
and . - 8.15 (dd, J=8.0, 1.8 Hz, 1H, H-6 ): Ortho to ester.
- 7.45 (d, J=8.0 Hz, 1H, H-5 ): Ortho to methyl; shielded relative to others.
-
4.41 (q, J=7.1 Hz, 2H,
): Ethyl ester methylene. -
2.65 (s, 3H,
): Deshielded by ortho-nitro group. -
1.42 (t, J=7.1 Hz, 3H,
): Ethyl ester methyl.
-
8.58 (d, J=1.8 Hz, 1H, H-2 ): Most deshielded due to flanking
Part 2: Retrosynthetic Analysis & Strategy
The synthesis hinges on Electrophilic Aromatic Substitution (EAS) . The primary challenge is regioselectivity.
Mechanistic Rationale: Electronic Synergy
In the precursor, Ethyl 4-methylbenzoate , two directing groups compete:
-
Methyl Group (
): Weakly activating, ortho/para director. Directs to and . -
Ester Group (
): Deactivating, meta director. Directs to and .
Conclusion: Both substituents direct the incoming nitronium ion (
Figure 1: Cooperative directing effects leading to high regioselectivity.
Part 3: Optimized Synthetic Protocols
Two pathways are viable. Method A is preferred for scale and ease of workup if the ester precursor is available. Method B is used if starting from the carboxylic acid.
Method A: Direct Nitration of Ethyl 4-methylbenzoate (Preferred)
This protocol utilizes a standard mixed-acid nitration but requires strict temperature control to prevent oxidation of the benzylic methyl group.
Reagents:
Protocol:
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Ethyl 4-methylbenzoate (10 g, 60.9 mmol) in concentrated
(30 mL). -
Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Higher temperatures promote benzylic oxidation.
-
Nitration: Prepare a mixture of concentrated
(4.2 g, 67 mmol) and (10 mL). Add this mixture dropwise over 30 minutes. -
Reaction: Stir at 0–5 °C for 1 hour. Monitor by TLC (20% EtOAc/Hexane).
-
Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product typically precipitates as a solid or oils out.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated
(to remove acid traces) and brine. Dry over .[2] -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if oil persists.
Method B: Esterification of 4-methyl-3-nitrobenzoic Acid
Use this if the nitro-acid is commercially available or synthesized separately.
-
Reflux: Dissolve 4-methyl-3-nitrobenzoic acid in absolute Ethanol (10 volumes).
-
Catalysis: Add catalytic
(0.1 equiv). -
Equilibrium Shift: Reflux for 6–8 hours. Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium.
-
Isolation: Evaporate ethanol, neutralize with
, and extract.
Figure 2: Process flow for the direct nitration synthesis.
Part 4: Process Safety & Scale-up
When scaling this reaction, specific thermal hazards must be mitigated.
1. Exotherm Management:
The nitration reaction is highly exothermic.[6] On a kilogram scale, the addition of
-
Failure Mode: If temperature exceeds 40°C, the risk of dinitration (explosive potential) and oxidation of the methyl group to a carboxylic acid increases significantly.
2. Acid Handling: The "Mixed Acid" waste contains residual nitric acid. It must be neutralized slowly with sodium carbonate solution or diluted into vast quantities of water before disposal. Never add water to the acid.
3. Impurity Profile:
-
Ortho-isomer: Trace amounts of the 2-nitro isomer may form but are sterically disfavored.
-
Dinitro species: Formed if
equiv of is used or temperature spikes.
Part 5: Pharmaceutical Applications[2][3]
Ethyl 4-methyl-3-nitrobenzoate serves as a "masked" aniline. The nitro group is rarely the final pharmacophore; rather, it is reduced to the amine (Ethyl 3-amino-4-methylbenzoate) for coupling reactions.
Key Applications:
-
Kinase Inhibitors: The 3-amino-4-methylbenzoate scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of various kinases (e.g., BCR-ABL, EGFR).
-
Local Anesthetics: Structural analogs of Benzocaine (Ethyl 4-aminobenzoate), where the methyl group provides lipophilicity modulation, altering the duration of action.
-
Benzimidazole Synthesis: Reduction of the nitro group followed by cyclization with the adjacent methyl group (after functionalization) is a route to benzimidazoles, a privileged structure in medicinal chemistry.
References
-
Nitration of Benzoic Acid Derivatives
- Protocol Source: "Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate." Truman State University ChemLab.
-
Structure and Identifiers
-
Synthetic Methodology (Esterification)
- General Method: "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts." Scientific Research Publishing. (Demonstrates esterification conditions applicable to the nitro-acid precursor).
-
NMR Spectral Data (Analogous)
- Data Source: "Ethyl 3-nitrobenzoate 1H NMR spectrum." ChemicalBook.
Sources
- 1. Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4 | CID 14945864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. webassign.net [webassign.net]
- 5. savemyexams.com [savemyexams.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 19013-15-1|Ethyl 4-methyl-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
